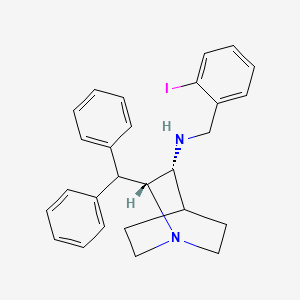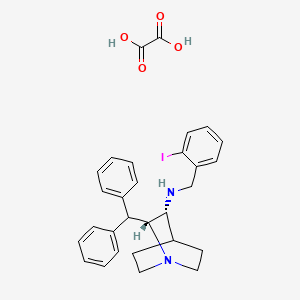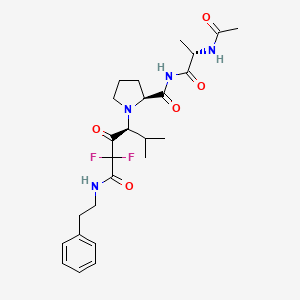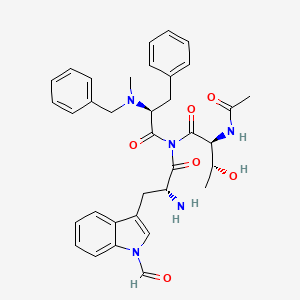
FR 113680
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of FR 113680 involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and purification. The process typically starts with the individual amino acids, which are then sequentially coupled using peptide coupling reagents such as HATU or EDCI in the presence of a base like DIPEA. The reaction conditions often involve anhydrous solvents like DMF or DCM to ensure the purity of the product .
Industrial Production Methods
Industrial production of this compound would likely involve automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation efficiently. The use of solid-phase peptide synthesis (SPPS) is common, where the growing peptide chain is anchored to a resin, allowing for easy purification and high yields .
化学反应分析
Types of Reactions
FR 113680 can undergo various chemical reactions, including:
Oxidation: This reaction can affect the tryptophan residue, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the formyl group, converting it to a hydroxymethyl group.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tryptophan residue can lead to oxindole derivatives, while reduction of the formyl group can yield hydroxymethyl derivatives .
科学研究应用
FR 113680 has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in modulating neuropeptide activity, particularly substance P.
Medicine: Explored for its potential therapeutic effects in conditions involving pain and inflammation.
作用机制
The compound exerts its effects by binding to the neurokinin-1 (NK1) receptor, which is the primary receptor for substance P. By inhibiting the binding of substance P to NK1, it can modulate pain perception and inflammatory responses. The molecular targets include the NK1 receptor and associated signaling pathways, such as the MAPK and NF-κB pathways .
相似化合物的比较
Similar Compounds
FR 113680: Another substance P antagonist with a similar structure and function.
N-acetyl-L-threonyl-1-formyl-D-tryptophyl-N-methyl-N-(phenylmethyl)-L-phenylalaninamide: A related compound with slight modifications in the peptide sequence.
Uniqueness
This compound is unique due to its specific sequence and modifications, which confer high selectivity and potency as a substance P antagonist. Its ability to modulate neuropeptide activity makes it a valuable tool in both research and therapeutic contexts .
属性
CAS 编号 |
126088-92-4 |
|---|---|
分子式 |
C35H39N5O6 |
分子量 |
625.7 g/mol |
IUPAC 名称 |
(2S,3R)-2-acetamido-N-[(2R)-2-amino-3-(1-formylindol-3-yl)propanoyl]-N-[(2S)-2-[benzyl(methyl)amino]-3-phenylpropanoyl]-3-hydroxybutanamide |
InChI |
InChI=1S/C35H39N5O6/c1-23(42)32(37-24(2)43)35(46)40(33(44)29(36)19-27-21-39(22-41)30-17-11-10-16-28(27)30)34(45)31(18-25-12-6-4-7-13-25)38(3)20-26-14-8-5-9-15-26/h4-17,21-23,29,31-32,42H,18-20,36H2,1-3H3,(H,37,43)/t23-,29-,31+,32+/m1/s1 |
InChI 键 |
GUMFSDXELXANKA-KGLGFYCJSA-N |
SMILES |
CC(C(C(=O)N(C(=O)C(CC1=CN(C2=CC=CC=C21)C=O)N)C(=O)C(CC3=CC=CC=C3)N(C)CC4=CC=CC=C4)NC(=O)C)O |
手性 SMILES |
C[C@H]([C@@H](C(=O)N(C(=O)[C@@H](CC1=CN(C2=CC=CC=C21)C=O)N)C(=O)[C@H](CC3=CC=CC=C3)N(C)CC4=CC=CC=C4)NC(=O)C)O |
规范 SMILES |
CC(C(C(=O)N(C(=O)C(CC1=CN(C2=CC=CC=C21)C=O)N)C(=O)C(CC3=CC=CC=C3)N(C)CC4=CC=CC=C4)NC(=O)C)O |
外观 |
Solid powder |
| 126088-92-4 | |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Ac-Thr-Trp(CHO)-Phe-N-MeBzl FR 113680 FR-113680 N(alpha)-(N(alpha)-(N(alpha)-acetylthreonyl)-N(1)-formyltryptophyl)-N-methyl-N-(phenylmethyl)phenylalaninamide |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-[(2R,4S,5S)-4-hydroxy-2-[[(1S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamoyl]-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhexyl]phenoxy]acetic acid](/img/structure/B1673921.png)
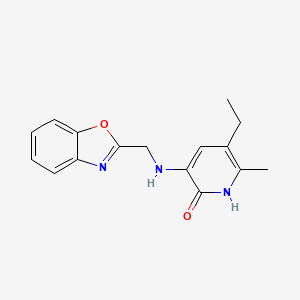
![3-[(4,7-dichloro-1,3-benzoxazol-2-yl)methylamino]-5-ethyl-6-methyl-1H-pyridin-2-one](/img/structure/B1673926.png)

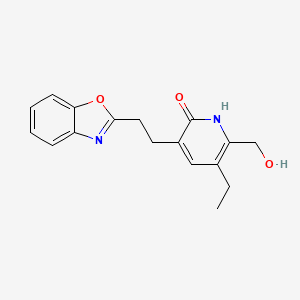
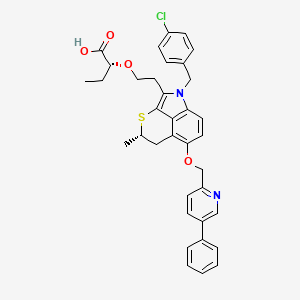
![(6As)-2-[2-[2-[[(6aS)-11-oxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-2-yl]oxy]ethyl-methylamino]ethoxy]-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B1673931.png)

![[(3S)-oxolan-3-yl] N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B1673934.png)
![N-[1'-[(2R)-6-Cyano-1,2,3,4-tetrahydronaphthalen-2-yl]-4-oxospiro[3H-chromene-2,4'-piperidine]-6-yl]methanesulfonamide;hydrochloride](/img/structure/B1673935.png)
